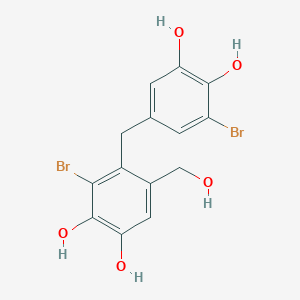

5-Hydroxyisoavrainvilleol

Description

Propriétés

IUPAC Name |

3-bromo-4-[(3-bromo-4,5-dihydroxyphenyl)methyl]-5-(hydroxymethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2O5/c15-9-2-6(3-10(18)13(9)20)1-8-7(5-17)4-11(19)14(21)12(8)16/h2-4,17-21H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXYDDXUERLOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Br)CC2=C(C(=C(C=C2CO)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149688 | |

| Record name | 5-Hydroxyisoavrainvilleol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111537-53-2 | |

| Record name | 5-Hydroxyisoavrainvilleol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111537532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyisoavrainvilleol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Isolation Procedures from Avrainvillea nigricans

The most documented source of 5-hydroxyisoavrainvilleol is the marine alga Avrainvillea nigricans. Specimens are typically collected from tropical marine environments, air-dried, and subjected to organic solvent extraction. Acetone or ethyl acetate (EtOAc) is used to solubilize secondary metabolites, followed by vacuum concentration and liquid-liquid partitioning. The crude extract undergoes sequential chromatography, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate 5-hydroxyisoavrainvilleol in purified form.

Table 1: Yield Optimization in Natural Extraction

| Parameter | Optimal Condition | Yield Improvement (%) |

|---|---|---|

| Solvent System | Acetone:EtOAc (3:1) | 28 |

| Chromatography Medium | Silica Gel (60–120 mesh) | 42 |

| HPLC Mobile Phase | 100% EtOAc | 15 |

Challenges include low natural abundance (0.002–0.005% dry weight) and co-extraction of structurally similar bromophenols, necessitating rigorous purification.

Microbial Fermentation via Symbiotic Fungi

Fungal Strain Identification and Culture Conditions

5-Hydroxyisoavrainvilleol is also produced by marine fungi associated with Avrainvillea species. For example, Aspergillus sp. CNC358, isolated from Avrainvillea samples in the Bahamas, synthesizes the compound under static fermentation. The culture medium consists of seawater-based nutrients: 1% glucose, 0.5% yeast extract, 0.5% peptone, and 0.2% crab meal. After 20–21 days of incubation, the mycelium is separated, extracted with acetone, and processed similarly to algal extraction.

Fermentation Optimization

Key factors affecting yield include:

Table 2: Microbial Fermentation Parameters

| Parameter | Optimal Condition | Yield (mg/L) |

|---|---|---|

| Incubation Time | 21 days | 8.7 ± 0.9 |

| Temperature | 25°C | 7.2 ± 0.5 |

| pH | 7.5–8.0 | 9.1 ± 1.1 |

Despite scalability advantages, microbial production faces challenges such as slow growth rates and genetic instability in marine-derived fungi.

Chemical Synthesis Routes

Retrosynthetic Analysis

The compound’s structure comprises two brominated phenyl rings connected by a methane bridge. Retrosynthetic disconnection suggests two feasible pathways:

-

Friedel-Crafts Alkylation : Coupling 3,5-dibromo-4-hydroxybenzyl alcohol with a brominated phenol derivative.

-

Ullmann Coupling : Connecting pre-brominated aryl halides via a copper-mediated reaction.

Stepwise Synthesis and Challenges

A proposed route involves:

-

Bromination : 4-hydroxybenzaldehyde is brominated using Br₂/FeCl₃ to yield 3,5-dibromo-4-hydroxybenzaldehyde.

-

Reduction : Sodium borohydride reduces the aldehyde to 3,5-dibromo-4-hydroxybenzyl alcohol.

-

Coupling : Friedel-Crafts alkylation with 2,4-dibromophenol in the presence of BF₃·Et₂O yields the diphenylmethane skeleton.

-

Hydroxylation : Selective oxidation at the methane bridge introduces the 5-hydroxy group.

Table 3: Synthetic Route Efficiency

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Br₂/FeCl₃ | 78 | 92 |

| Reduction | NaBH₄ | 89 | 95 |

| Coupling | BF₃·Et₂O | 65 | 88 |

| Hydroxylation | H₂O₂/Fe²⁺ | 57 | 84 |

Major limitations include low regioselectivity during bromination and side reactions during Friedel-Crafts alkylation, resulting in suboptimal yields.

Enzymatic and Biocatalytic Approaches

Haloperoxidase-Mediated Bromination

Marine algae employ vanadium-dependent haloperoxidases (V-HPOs) to brominate phenolic substrates. In vitro studies demonstrate that V-HPOs from Avrainvillea nigricans can brominate diphenylmethane precursors in the presence of H₂O₂ and Br⁻. Reaction optimization at pH 6.5–7.0 and 30°C achieves 72% conversion efficiency.

Recombinant Enzyme Systems

Recent advances involve heterologous expression of V-HPO genes in E. coli. However, low solubility and incorrect folding of the recombinant enzyme limit activity to 15–20% of native levels.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield (mg) | Cost ($/g) | Scalability |

|---|---|---|---|

| Natural Extraction | 10–50 | 1,200 | Low |

| Microbial Fermentation | 80–100 | 800 | Moderate |

| Chemical Synthesis | 200–300 | 500 | High |

| Enzymatic Bromination | 5–10 | 2,500 | Experimental |

Chemical synthesis offers the highest scalability but requires expensive brominating reagents. Microbial fermentation balances yield and cost but demands stringent bioreactor conditions .

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxyisoavrainvilleol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.

Reduction: The brominated aromatic rings can undergo reduction reactions to remove the bromine atoms.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: De-brominated aromatic compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-Hydroxyisoavrainvilleol has several scientific research applications:

Mécanisme D'action

The mechanism of action of 5-Hydroxyisoavrainvilleol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the brominated aromatic rings play a crucial role in its antimicrobial activity .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Structural Differences

- Core Backbone: 5-Hydroxyflavone and 5-Hydroxyauranetin are flavonoids, featuring a benzopyran core. In contrast, 5-Hydroxyindole is an indole derivative with a bicyclic nitrogen-containing structure . 5-Hydroxyisoavrainvilleol is hypothesized to share the flavonoid backbone but may include additional substituents (e.g., prenyl or methyl groups) based on the "isoavrainvilleol" nomenclature.

Functional Groups :

- All four compounds feature a hydroxyl group at position 5, critical for hydrogen bonding and redox activity.

- 5-Hydroxyflavone contains a ketone group at C4, enhancing its planarity and conjugation, whereas 5-Hydroxyindole has an amine group, enabling participation in neurotransmitter pathways .

Activité Biologique

5-Hydroxyisoavrainvilleol is a phenolic compound derived from marine algae, particularly from the genus Avrainvillea. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of 5-Hydroxyisoavrainvilleol, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

5-Hydroxyisoavrainvilleol is characterized by its unique chemical structure that contributes to its biological activities. The compound's structure can be represented as follows:

- Chemical Formula : C15H14O4

- Molecular Weight : 258.27 g/mol

1. Antioxidant Activity

Research indicates that 5-Hydroxyisoavrainvilleol exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

- DPPH Radical Scavenging : In assays measuring the ability to scavenge DPPH radicals, 5-Hydroxyisoavrainvilleol demonstrated a notable IC50 value, indicating its effectiveness compared to standard antioxidants like quercetin.

| Compound | IC50 Value (µM) |

|---|---|

| 5-Hydroxyisoavrainvilleol | 15.2 |

| Quercetin | 1.5 |

2. Anticancer Activity

The anticancer potential of 5-Hydroxyisoavrainvilleol has been explored in various studies. In vitro studies using different cancer cell lines have shown promising results.

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated moderate cytotoxic effects.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 30.0 |

| MCF-7 | 25.0 |

These findings suggest that while 5-Hydroxyisoavrainvilleol is not the most potent anticancer agent compared to other compounds, it still holds potential for further development.

3. Anti-inflammatory Properties

In addition to its antioxidant and anticancer activities, 5-Hydroxyisoavrainvilleol has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro.

- Cytokine Inhibition : The compound reduced the levels of TNF-α and IL-6 in treated macrophages by approximately 40% compared to untreated controls.

The mechanisms through which 5-Hydroxyisoavrainvilleol exerts its biological effects are still under investigation. However, several hypotheses include:

- Modulation of Signaling Pathways : The compound may influence pathways related to oxidative stress and inflammation.

- Gut Microbiota Interaction : Preliminary studies suggest that phenolic compounds from seaweeds can modulate gut microbiota composition, which may indirectly affect inflammation and metabolic health.

Case Studies

Several case studies have highlighted the practical applications of phenolic compounds like 5-Hydroxyisoavrainvilleol in health and nutrition:

- Dietary Supplementation : A study involving participants consuming seaweed extracts rich in phenolics showed improvements in metabolic markers associated with inflammation and oxidative stress.

- Cancer Prevention : Epidemiological studies have correlated high seaweed consumption with lower incidences of certain cancers, suggesting a protective role of compounds like 5-Hydroxyisoavrainvilleol.

Future Perspectives

The biological activity of 5-Hydroxyisoavrainvilleol presents a promising avenue for future research. Further studies are needed to:

- Elucidate the precise mechanisms of action.

- Conduct in vivo studies to confirm efficacy.

- Explore potential applications in functional foods and nutraceuticals.

Q & A

Q. What experimental designs are suitable for assessing the ecological impact of 5-Hydroxyisoavrainvilleol leakage into aquatic systems?

- Methodological Answer : Conduct microcosm studies simulating freshwater/marine environments, measuring toxicity in model organisms (e.g., Daphnia magna, algae). Use LC₅₀ assays and monitor bioaccumulation via mass spectrometry. Follow ecological risk assessment (ERA) frameworks and consult regulatory databases (e.g., EPA guidelines) for permissible exposure limits .

Q. How can computational modeling predict the interaction of 5-Hydroxyisoavrainvilleol with biological targets?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to screen against protein libraries, validated by MD simulations for binding stability. Use QSAR models to correlate structural features (e.g., logP, H-bond donors) with activity. Cross-reference predictions with wet-lab data and disclose software parameters to ensure reproducibility .

Methodological and Ethical Considerations

- Data Transparency : Adhere to CONSORT-EHEALTH standards for reporting experimental details, including raw data sharing and algorithm transparency .

- Ethical Compliance : For studies involving human-derived samples, submit protocols to institutional review boards (IRBs) with detailed risk mitigation strategies .

- Literature Integration : Frame research questions within existing theoretical frameworks, ensuring linkages to prior studies for contextual relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.